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molecular formula C8H12O2 B1625979 Methyl 2-methylhex-4-ynoate CAS No. 69691-19-6

Methyl 2-methylhex-4-ynoate

Cat. No. B1625979
M. Wt: 140.18 g/mol
InChI Key: YTOIFQCQBHNAOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04590297

Procedure details

A solution of dimethyl methylphosphonate (22.47 g, 181.24 mmol) in 260 ml of tetrahydrofuran is cooled to -78° C. and treated dropwise with n-butyllithium (113 ml, 181.24 mmol), 1.6M in hexane) over a 25-minute period. The mixture is stirred an additional 30 minutes at -78° C., then treated dropwise with 2-methyl-4-hexynoic acid methyl ester (7.25 g, 51.78 mmols) in 65 ml of tetrahydrofuran over a period of 10 minutes. The contents are stirred for another 3 hours at -78° C. and then 17 hours at ambient temperature. The reaction mixture is cooled to 8° C., treated with 14 ml of acetic acid, stirred at ambient temperature for 30 minutes, then concentrated in vacuo. The residue is treated with 100 ml of saturated brine and 100 ml of ice water to form a slurry and extracted 3 times with ether (1400 ml total) and once with 250 ml of ethyl acetate-ether (1:1). The combined organic extracts are washed with saturated brine (2×75 ml), the combined aqueous washings extracted with ethyl acetate-ether (1:1, 1×100 ml) and dried over anhydrous sodium sulfate, and concentrated at reduced pressure. Vacuum distillation gives 10.21 g of the title product, m.p. 121°-125° C., 0.15 mmHg.
Quantity
22.47 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Quantity
113 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
7.25 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][P:2](=[O:7])([O:5][CH3:6])[O:3][CH3:4].C([Li])CCC.C[O:14][C:15](=O)[CH:16]([CH3:21])[CH2:17][C:18]#[C:19][CH3:20].C(O)(=O)C>O1CCCC1.CCCCCC>[CH3:4][O:3][P:2]([CH2:1][C:15](=[O:14])[CH:16]([CH3:21])[CH2:17][C:18]#[C:19][CH3:20])(=[O:7])[O:5][CH3:6]

Inputs

Step One
Name
Quantity
22.47 g
Type
reactant
Smiles
CP(OC)(OC)=O
Name
Quantity
260 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
113 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Three
Name
Quantity
7.25 g
Type
reactant
Smiles
COC(C(CC#CC)C)=O
Name
Quantity
65 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred an additional 30 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The contents are stirred for another 3 hours at -78° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
17 hours
Duration
17 h
CUSTOM
Type
CUSTOM
Details
at ambient temperature
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 8° C.
STIRRING
Type
STIRRING
Details
stirred at ambient temperature for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue is treated with 100 ml of saturated brine and 100 ml of ice water
CUSTOM
Type
CUSTOM
Details
to form a slurry
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ether (1400 ml total)
WASH
Type
WASH
Details
The combined organic extracts are washed with saturated brine (2×75 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined aqueous washings extracted with ethyl acetate-ether (1:1, 1×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COP(OC)(=O)CC(C(CC#CC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.21 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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